molecular formula C6H6N2S B186513 (5-methyl-1H-pyrrol-2-yl) thiocyanate CAS No. 89418-02-0

(5-methyl-1H-pyrrol-2-yl) thiocyanate

Cat. No. B186513
CAS RN: 89418-02-0
M. Wt: 138.19 g/mol
InChI Key: QHLZWSCIBAEJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methyl-1H-pyrrol-2-yl) thiocyanate is a chemical compound that has been widely used in scientific research for its various applications. It is a thiocyanate derivative of pyrrole, which has a broad range of biological activities.

Mechanism Of Action

The mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate is not fully understood. However, it is believed that the thiocyanate group is responsible for its biological activity. Thiocyanate ions have been shown to have antimicrobial activity by disrupting the bacterial cell membrane. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

(5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate is relatively easy to synthesize and purify.
However, there are also limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments. One limitation is its potential toxicity. Although it has been shown to be relatively non-toxic, it is important to use caution when handling this compound. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate may not be effective against all types of bacteria or cancer cells.

Future Directions

There are several future directions for the use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in scientific research. One direction is the development of new derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate could be used as a starting material for the synthesis of other biologically active compounds. Finally, further studies could be conducted to determine the potential use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in clinical applications.
Conclusion:
In conclusion, (5-methyl-1H-pyrrol-2-yl) thiocyanate is a compound with various biological activities that has been widely used in scientific research. It can be synthesized by a straightforward method and has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Although there are limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments, there are also many future directions for its use in scientific research.

Synthesis Methods

The synthesis of (5-methyl-1H-pyrrol-2-yl) thiocyanate is a straightforward process. It can be synthesized by reacting 5-methyl-1H-pyrrole-2-carbonyl chloride with thiocyanate ion in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid that can be purified by recrystallization.

Scientific Research Applications

(5-methyl-1H-pyrrol-2-yl) thiocyanate has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral activities. It has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been used as a starting material for the synthesis of other biologically active compounds.

properties

CAS RN

89418-02-0

Product Name

(5-methyl-1H-pyrrol-2-yl) thiocyanate

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

(5-methyl-1H-pyrrol-2-yl) thiocyanate

InChI

InChI=1S/C6H6N2S/c1-5-2-3-6(8-5)9-4-7/h2-3,8H,1H3

InChI Key

QHLZWSCIBAEJGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)SC#N

Canonical SMILES

CC1=CC=C(N1)SC#N

Origin of Product

United States

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